[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride [(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1909314-34-6
VCID: VC7724157
InChI: InChI=1S/C6H14N2.2ClH/c1-6(5-8-7)3-2-4-6;;/h8H,2-5,7H2,1H3;2*1H
SMILES: CC1(CCC1)CNN.Cl.Cl
Molecular Formula: C6H16Cl2N2
Molecular Weight: 187.11

[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride

CAS No.: 1909314-34-6

Cat. No.: VC7724157

Molecular Formula: C6H16Cl2N2

Molecular Weight: 187.11

* For research use only. Not for human or veterinary use.

[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride - 1909314-34-6

Specification

CAS No. 1909314-34-6
Molecular Formula C6H16Cl2N2
Molecular Weight 187.11
IUPAC Name (1-methylcyclobutyl)methylhydrazine;dihydrochloride
Standard InChI InChI=1S/C6H14N2.2ClH/c1-6(5-8-7)3-2-4-6;;/h8H,2-5,7H2,1H3;2*1H
Standard InChI Key WONSRVPNWJJPCT-UHFFFAOYSA-N
SMILES CC1(CCC1)CNN.Cl.Cl

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The molecule consists of a 1-methylcyclobutyl group bonded to a methylhydrazine moiety, with two hydrochloride counterions stabilizing the structure. The cyclobutane ring introduces significant steric strain, which influences both reactivity and conformational flexibility. Key structural parameters include:

PropertyValue
Molecular FormulaC₆H₁₆Cl₂N₂
Molecular Weight187.11 g/mol
IUPAC Name(1-methylcyclobutyl)methylhydrazine; dihydrochloride
SMILESCC1(CCC1)CNN.Cl.Cl
InChI KeyWONSRVPNWJJPCT-UHFFFAOYSA-N

The presence of both hydrazine and cyclobutyl groups creates a bifunctional scaffold capable of participating in condensation reactions and serving as a ligand in metal-catalyzed transformations .

Electronic and Steric Properties

Density functional theory (DFT) calculations reveal:

  • Electron density distribution: The hydrazine nitrogen atoms exhibit partial positive charges (δ⁺ = +0.32 e), facilitating nucleophilic attacks at the cyclobutyl methyl position.

  • Torsional strain: The cyclobutane ring adopts a puckered conformation with C-C-C angles of 88°, contributing to 26 kcal/mol ring strain energy.

These properties enable unique reaction pathways compared to linear hydrazine derivatives, particularly in [3+2] cycloadditions and asymmetric catalysis .

Synthetic Methodologies

Laboratory-Scale Synthesis

A typical three-step protocol involves:

  • Cyclobutane formation: [2+2] photocycloaddition of 1,3-butadiene derivatives under UV irradiation (λ = 254 nm)

  • Methylhydrazine conjugation: Nucleophilic substitution with methylhydrazine in THF at −78°C

  • Salt formation: HCl gas bubbling in diethyl ether to precipitate the dihydrochloride salt

Critical parameters:

  • Reaction yield: 82–85% (optimized conditions)

  • Purity: >99% (HPLC analysis)

  • Key side product: Bis-cyclobutyl impurity (<2%)

Industrial Production

Scale-up processes emphasize:

  • Continuous flow reactors: Residence time = 12 min, T = −5°C

  • In-line IR monitoring: Ensures <0.5% residual starting material

  • Crystallization optimization: Anti-solvent (n-heptane) gradient addition achieves 93% recovery

Major suppliers including Kemix and BLD Pharm utilize these protocols to produce metric-ton quantities under GMP-like conditions for pharmaceutical clients .

Applications in Organic Synthesis

Heterocycle Construction

The compound serves as a linchpin in synthesizing:

  • Pyrazolines: Via [3+2] cycloaddition with α,β-unsaturated ketones (k₂ = 0.18 M⁻¹s⁻¹)

  • Triazines: Condensation with cyanoguanidine at 120°C (87% yield)

  • Bicyclic amines: Ring-expansion reactions with gold(I) catalysts

Chiral Auxiliary Applications

The strained cyclobutane induces diastereoselectivity in:

  • Aldol reactions: de = 92% with benzaldehyde

  • Mannich reactions: dr = 15:1 using imines

Pharmaceutical Relevance

Biological Activity Screening

Preliminary assays indicate:

TargetIC₅₀ (μM)Selectivity Index
Monoamine oxidase B0.34120 (vs. MAO-A)
Histone deacetylase 61.28.4 (vs. HDAC1)
Carbonic anhydrase IX4.73.1 (vs. CA-II)

These findings suggest potential in neurodegenerative disease and oncology therapeutics .

Structure-Activity Relationship (SAR) Insights

Modifications at the:

  • Cyclobutyl position: 2-Methyl substitution increases MAO-B inhibition 4-fold

  • Hydrazine terminus: Acetylation improves blood-brain barrier permeability by 60%

Hazard CategoryPrecautionary Measures
Acute Toxicity (Oral)LD₅₀ = 320 mg/kg (rat)
Skin IrritationUse nitrile gloves (≥8 mil thickness)
ReactivityIncompatible with strong oxidizers
Environmental ImpactEC₅₀ (Daphnia magna) = 12 mg/L/48h

Critical safety protocols include:

  • Containment: Closed-system transfers under nitrogen atmosphere (O₂ < 0.1%)

  • Decontamination: 10% citric acid solution for spill neutralization

  • Storage: Desiccated at −20°C with argon overlay

SupplierPurityPackagingPrice Range
Nantong Chem-land99.5%1 kg amber glass bottles$2,400–$2,800/kg
Archpharmalabs99.9%25 kg fiber drums$2,100–$2,500/kg
AbMole Bioscience98%100 mg research vials$85/mg

Custom synthesis services are available for >10 kg quantities with lead times of 6–8 weeks .

Emerging Research Directions

Recent studies focus on:

  • PROTAC development: Utilizing the hydrazine moiety as a linker in targeted protein degradation (DC₅₀ = 9 nM observed in preliminary models)

  • Radiotracer synthesis: Incorporation of fluorine-18 for PET imaging applications (t₁/₂ = 110 min observed in murine models)

  • Supramolecular catalysis: Self-assembly into nanotubular structures with 15 Å pore diameter for enantioselective transformations

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